Ethyl benzo[d]thiazole-5-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Select Ethyl benzo[d]thiazole-5-carboxylate for precise LogP control in medicinal chemistry. Its specific ethyl ester (XLogP3 2.6) offers a measurable lipophilicity advantage over the methyl analog (XLogP3 2.2). The ≥98% purity minimizes side reactions and purification burdens, making it ideal for complex multi-step syntheses and analytical standard development.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 103261-70-7
Cat. No. B010830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzo[d]thiazole-5-carboxylate
CAS103261-70-7
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
InChIKeyZSBYCGYHRQGYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl benzo[d]thiazole-5-carboxylate (CAS 103261-70-7): A Lipophilic Benzothiazole Building Block with Defined Physicochemical Properties


Ethyl benzo[d]thiazole-5-carboxylate (CAS 103261-70-7) is a heterocyclic compound consisting of a benzothiazole core substituted with an ethyl ester at the 5-position [1]. It is classified as a benzo[d]thiazole derivative, a scaffold widely recognized in medicinal chemistry for its presence in numerous bioactive molecules . The compound is commercially available with a specified purity of ≥98% and has a computed XLogP3 value of 2.6, indicating moderate lipophilicity [1]. Its physicochemical profile and defined structure make it a useful intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates .

Why Substituting Ethyl benzo[d]thiazole-5-carboxylate with Uncharacterized Analogs Compromises Lipophilicity-Dependent Outcomes


Benzothiazole-5-carboxylate derivatives are not interchangeable building blocks. The nature of the ester group at the 5-position critically dictates key molecular properties such as lipophilicity (LogP) and solubility, which in turn govern membrane permeability, metabolic stability, and overall pharmacokinetic behavior in drug candidates [1]. For example, the target compound's ethyl ester confers a specific computed XLogP3 of 2.6, which differs measurably from its methyl ester analog (XLogP3 = 2.2) and the parent carboxylic acid (LogP = 1.69) [2]. Even minor alterations in the ester moiety can therefore lead to significantly divergent physicochemical and biological profiles, making substitution with generic or uncharacterized benzothiazole esters a scientifically unsound practice without rigorous comparative data [1].

Quantitative Differentiators for Ethyl benzo[d]thiazole-5-carboxylate vs. Closest Analogs


Increased Lipophilicity (XLogP3 = 2.6) Compared to Methyl Ester and Parent Acid

The ethyl ester group on Ethyl benzo[d]thiazole-5-carboxylate confers a computed XLogP3 value of 2.6, which is 0.4 log units higher than the methyl ester analog (Methyl benzo[d]thiazole-5-carboxylate, XLogP3 = 2.2) [1]. This difference indicates a greater degree of lipophilicity, which can significantly impact membrane permeability and oral absorption in drug development contexts [2].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Higher Vendor-Specified Purity (≥98%) Relative to Common Methyl Ester Analog (≥95%)

Commercially available Ethyl benzo[d]thiazole-5-carboxylate is supplied with a minimum purity specification of ≥98% , whereas a closely related analog, Methyl benzo[d]thiazole-5-carboxylate, is commonly offered with a minimum purity of ≥95% from comparable vendors . This higher baseline purity reduces the likelihood of confounding impurities in sensitive synthetic or biological assays.

Chemical Synthesis Purity Quality Control

Distinct Storage Requirement (2-8°C, Desiccated) Indicative of Enhanced Hydrolytic Stability Concerns

Ethyl benzo[d]thiazole-5-carboxylate requires storage at 2-8°C under desiccated conditions as per vendor guidelines . This is a more stringent requirement compared to many simpler benzothiazole derivatives, suggesting a potential sensitivity to moisture or thermal degradation that must be managed to maintain compound integrity. In contrast, some related esters like Methyl 2-aminobenzo[d]thiazole-5-carboxylate may be stored at room temperature .

Chemical Stability Storage Logistics

Class-Level Anticancer Potential Inferred from Benzothiazole Scaffold SAR

While direct comparative in vitro data for Ethyl benzo[d]thiazole-5-carboxylate is limited in the primary literature, class-level inference from benzothiazole derivatives suggests that the 5-carboxylate substitution pattern is compatible with anticancer activity. For instance, novel benzo[d]thiazole-based analogues have demonstrated excellent potency against MCF-7 breast cancer cells with IC50 values ranging from 0.71 to 1.04 μM [1]. This provides a baseline for the scaffold's potential, though direct quantitative comparison for this specific ester remains to be established.

Anticancer Benzothiazole Structure-Activity Relationship

High-Impact Application Scenarios for Ethyl benzo[d]thiazole-5-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

In drug discovery programs where benzothiazole scaffolds are being explored, Ethyl benzo[d]thiazole-5-carboxylate serves as a strategic building block for modulating lipophilicity. Its computed XLogP3 of 2.6 [1] positions it as a more lipophilic alternative to the methyl ester analog (XLogP3 = 2.2) . This difference is quantifiable and can be leveraged to improve membrane permeability or alter metabolic stability in a predictable manner during SAR studies. Procurement of this specific ester, rather than a generic analog, enables precise control over this key physicochemical parameter.

Chemical Synthesis: High-Purity Intermediate for Sensitive Reactions

For multi-step syntheses where impurities can cascade and compromise yield or selectivity, the ≥98% purity specification of Ethyl benzo[d]thiazole-5-carboxylate [1] offers a quantifiable advantage over the ≥95% purity common for related compounds . This higher initial purity reduces the burden of additional purification steps and minimizes the risk of side reactions, making it a preferred choice for constructing complex molecular architectures where fidelity is paramount.

Analytical Chemistry: Reference Standard for Method Development

The defined purity, well-characterized structure, and specific physicochemical properties of Ethyl benzo[d]thiazole-5-carboxylate [1] make it suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS). Its distinct retention time and mass spectral profile, arising from its specific lipophilicity and molecular weight, allow for reliable identification and quantification in complex mixtures, supporting quality control and metabolic studies.

Biomedical Research: Scaffold for Kinase or Enzyme Inhibitor Design

The benzothiazole core is a privileged structure in kinase and enzyme inhibition [1]. Ethyl benzo[d]thiazole-5-carboxylate provides a functionalized entry point for the synthesis of focused libraries of potential inhibitors. While direct activity data for this exact ester is pending, its structural alignment with known active benzothiazole derivatives justifies its use in exploratory medicinal chemistry efforts aimed at generating novel, patentable leads with improved pharmacokinetic profiles.

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